Adenylate-3'-phosphate-[[2'-deoxy-uridine-5'-phosphate]-3'-phosphate]
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Overview
Description
Preparation Methods
The synthesis of adenylate-3’-phosphate-[[2’-deoxy-uridine-5’-phosphate]-3’-phosphate] involves the formation of a (3’->5’)-phosphodiester linkage between adenylate and deoxyuridine phosphate units. The synthetic route typically involves the use of protecting groups to prevent unwanted reactions at other functional sites. The reaction conditions often include the use of coupling agents such as carbodiimides or phosphoramidites to facilitate the formation of the phosphodiester bond .
Chemical Reactions Analysis
Adenylate-3’-phosphate-[[2’-deoxy-uridine-5’-phosphate]-3’-phosphate] can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield adenylate and deoxyuridine phosphate units.
Oxidation and Reduction:
Substitution: The compound can undergo substitution reactions at the phosphate groups, potentially forming different dinucleotide analogues.
Common reagents and conditions used in these reactions include water for hydrolysis, oxidizing or reducing agents for redox reactions, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Adenylate-3’-phosphate-[[2’-deoxy-uridine-5’-phosphate]-3’-phosphate] has several potential scientific research applications, including:
Chemistry: The compound can be used as a model system to study the properties and reactions of dinucleotides.
Biology: The compound can be used to investigate the role of dinucleotides in biological processes, such as DNA replication and repair.
Mechanism of Action
The mechanism of action of adenylate-3’-phosphate-[[2’-deoxy-uridine-5’-phosphate]-3’-phosphate] involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes such as ribonuclease, potentially affecting their activity and function .
Comparison with Similar Compounds
Adenylate-3’-phosphate-[[2’-deoxy-uridine-5’-phosphate]-3’-phosphate] can be compared with other similar compounds, such as:
- Adenylate-3’-phosphate-[[2’-deoxy-cytidine-5’-phosphate]-3’-phosphate]
- Adenylate-3’-phosphate-[[2’-deoxy-thymidine-5’-phosphate]-3’-phosphate]
- Adenylate-3’-phosphate-[[2’-deoxy-guanosine-5’-phosphate]-3’-phosphate]
These compounds share a similar (3’->5’)-phosphodiester linkage but differ in the nucleotide bases.
Properties
Molecular Formula |
C19H27N7O20P4 |
---|---|
Molecular Weight |
797.3 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C19H27N7O20P4/c20-16-13-17(22-6-21-16)26(7-23-13)18-14(28)15(45-48(33,34)35)10(43-18)5-41-49(36,37)46-50(38,39)44-8-3-12(25-2-1-11(27)24-19(25)29)42-9(8)4-40-47(30,31)32/h1-2,6-10,12,14-15,18,28H,3-5H2,(H,36,37)(H,38,39)(H2,20,21,22)(H,24,27,29)(H2,30,31,32)(H2,33,34,35)/t8-,9+,10+,12+,14+,15+,18+/m0/s1 |
InChI Key |
JIAJERGOUFOENU-LNAOLWRRSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)OP(=O)(O)O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)OP(=O)(O)O |
Origin of Product |
United States |
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